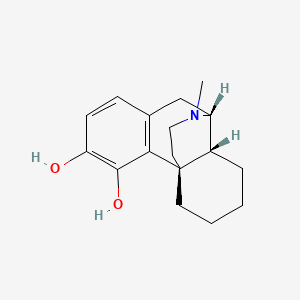

Morphinan-3,4-diol, 17-methyl-

Description

Overview of the Morphinan (B1239233) Core Structure in Chemical and Biological Research

The morphinan scaffold is a cornerstone in medicinal chemistry and pharmacology, primarily due to its association with a wide range of psychoactive drugs. wikipedia.org This tetracyclic ring system, consisting of a phenanthrene (B1679779) core with an additional nitrogen-containing ring, forms the basis for naturally occurring opiates, semi-synthetic opioids, and purely synthetic compounds. wikipedia.orgoup.com

The exploration of the morphinan scaffold is intrinsically linked to the isolation of morphine from the opium poppy, Papaver somniferum, in the early 19th century. mdpi.com This discovery marked the beginning of alkaloid chemistry and spurred over a century of research into the chemical and pharmacological properties of morphine and its derivatives. mdpi.comnih.gov Early research focused on modifying the morphine molecule to create derivatives with different properties. oup.com The 20th century saw significant advancements in organic synthetic chemistry, leading to the creation of numerous synthetic opioids that mimicked the morphinan skeleton. oup.com This historical progression highlights a continuous effort to understand the structure-activity relationships within the morphinan class, aiming to develop novel compounds with specific biological activities. oup.comoup.com

The morphinan family exhibits remarkable structural diversity, which is a key reason for its continued interest in academic research. acs.orgmdpi.com This diversity arises from several factors:

Natural Variation: Plants, particularly the opium poppy, produce a variety of morphinan alkaloids, including morphine, codeine, and thebaine. oup.comnih.gov

Semi-synthesis: Chemical modifications of these natural alkaloids have yielded a vast array of semi-synthetic derivatives. oup.com Early modifications included acylation and alkylation of the phenolic hydroxyl group at position 3, oxidation of the hydroxyl group at position 6, and reduction of the double bond at positions 7-8. oup.com

Total Synthesis: The development of total synthesis routes has allowed for the creation of morphinan analogs with novel and complex structures that are not accessible from natural precursors. acs.orgchinesechemsoc.orgresearchgate.net

This structural diversity allows researchers to investigate how subtle changes in the morphinan scaffold affect its biological activity, leading to a deeper understanding of receptor interactions and the potential for designing new research tools and therapeutic agents. acs.org

Defining the Chemical Compound: Morphinan-3,4-diol, 17-methyl-

Morphinan-3,4-diol, 17-methyl- is a specific member of the morphinan class of compounds. Its unique structural features distinguish it from other well-known morphinans and make it a subject of scientific inquiry.

The systematic IUPAC name for Morphinan-3,4-diol, 17-methyl- clarifies its precise chemical structure. The morphinan scaffold possesses multiple stereocenters, making stereochemistry a critical aspect of its definition. The core morphinan structure has at least three asymmetric centers at positions 9, 13, and 14. mdpi.commdpi.com The specific stereoisomer is crucial as different stereoconfigurations can lead to vastly different pharmacological profiles. mdpi.com For example, the stereochemistry of levorphanol (B1675180) and its enantiomer dextrorphan (B195859) results in their distinct activities as an opioid agonist and an NMDA receptor antagonist, respectively. mdpi.com

Table 1: Chemical Identifiers for Morphinan-3,4-diol, 17-methyl-

| Identifier | Value |

|---|---|

| IUPAC Name | (4aR,10R,10aR)-3-methyl-2,3,4,4a,9,10,10a-heptahydro-1H-10,4a-(epoxymethano)phenanthrene-3,4-diol |

| Molecular Formula | C17H23NO2 |

| Molecular Weight | 273.37 g/mol |

Note: The IUPAC name and other identifiers are based on the core structure and may vary depending on the specific stereochemistry.

The structure of Morphinan-3,4-diol, 17-methyl- can be compared to more commonly known morphinans like morphine to highlight its unique features.

Table 2: Structural Comparison of Morphinan-3,4-diol, 17-methyl- and Morphine

| Feature | Morphinan-3,4-diol, 17-methyl- | Morphine |

|---|---|---|

| Hydroxyl Groups | Diol at positions 3 and 4 | Diol at positions 3 and 6 nih.govepa.gov |

| Epoxy Bridge | Absent | Present between carbons 4 and 5 wikipedia.orgnih.gov |

| Double Bond | Saturated at 7,8-position | Unsaturated at 7,8-position epa.govfda.gov |

| N-substituent | Methyl group at position 17 | Methyl group at position 17 nih.gov |

The key distinctions lie in the placement of the hydroxyl groups and the absence of the 4,5-epoxy bridge and the 7,8-double bond found in morphine. wikipedia.orgnih.govepa.govepa.govfda.gov These structural modifications are significant as they can profoundly impact the molecule's three-dimensional shape and its interaction with biological targets.

The absence of the rigidifying 4,5-epoxy bridge and the C7-C8 double bond in Morphinan-3,4-diol, 17-methyl- provides a more flexible scaffold. wikipedia.org This flexibility can be valuable for studying the conformational requirements of opioid receptors. jst.go.jp Investigating compounds like this helps to build a more comprehensive structure-activity relationship (SAR) for the morphinan class. acs.org This knowledge is crucial for the rational design of novel ligands with desired selectivity and signaling properties, potentially leading to the development of new research tools to explore the intricacies of opioid receptor function. oup.comjst.go.jp

Structure

2D Structure

3D Structure

Properties

CAS No. |

63690-32-4 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4-diol |

InChI |

InChI=1S/C17H23NO2/c1-18-9-8-17-7-3-2-4-12(17)13(18)10-11-5-6-14(19)16(20)15(11)17/h5-6,12-13,19-20H,2-4,7-10H2,1H3/t12-,13+,17+/m0/s1 |

InChI Key |

VCPXRQXUZJVACG-OGHNNQOOSA-N |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Morphinan 3,4 Diol, 17 Methyl

De Novo Synthetic Strategies for the Morphinan (B1239233) Skeleton Relevant to the Compound

De novo strategies are crucial for creating morphinan structures that may not be readily accessible from natural precursors and for providing definitive proof of structure. These routes must strategically construct the intricate tetracyclic system and control the stereochemistry at multiple chiral centers.

The total synthesis of the morphinan framework is a significant challenge in organic chemistry due to its structural complexity and dissonant connectivity. wikipedia.orgresearchgate.net The first successful total synthesis of morphine, a closely related compound, was accomplished by Marshall D. Gates, Jr. in 1952 and featured a key Diels-Alder reaction to construct the B and C rings. wikipedia.org

Since this landmark achievement, numerous other strategies have been developed. A highly efficient biomimetic approach by Kenner C. Rice employs a Grewe cyclization step, which mimics the biological cyclization of reticuline (B1680550) to form the morphinan core. wikipedia.org Other powerful reactions utilized in various total syntheses include intramolecular Heck reactions, radical cyclizations, and aldol (B89426) reactions to form the key ring junctions. nih.govcdnsciencepub.com

A notable strategy for constructing complex nitrogen-containing heterocyclic systems is the intramolecular [3+2] cycloaddition of nitrones. researchgate.netresearchgate.net In the context of the morphinan skeleton, this approach would involve a precursor containing both a nitrone and an alkene moiety connected by a suitable tether. Upon activation, the nitrone would react with the tethered alkene to form an isoxazolidine (B1194047) ring. researchgate.net This reaction is powerful for its ability to form C-C and C-O bonds simultaneously while introducing new stereocenters. researchgate.net The resulting fused isoxazolidine can then be reductively cleaved at the N-O bond to unmask an amino alcohol functionality, which can be further elaborated to complete the piperidine (B6355638) D-ring of the morphinan structure. researchgate.netnottingham.ac.uk

Interactive Table: Key Total Synthesis Strategies for the Morphinan Framework

| Synthetic Strategy | Key Reaction | Description | Reference |

|---|---|---|---|

| Gates Synthesis | Diels-Alder Reaction | An early example of using a cycloaddition to construct the core rings of the morphinan skeleton. | wikipedia.org |

| Rice Synthesis | Grewe Cyclization | A biomimetic approach that mimics the natural biosynthetic pathway to efficiently form the morphinan core. | wikipedia.org |

| Conceptual Nitrone Approach | Intramolecular Nitrone Cycloaddition | A [3+2] cycloaddition forms a fused isoxazolidine ring, which upon cleavage reveals functionalities for constructing the piperidine D-ring. | researchgate.netresearchgate.net |

| Other Approaches | Heck Reaction, Radical Cyclization | Various modern carbon-carbon bond-forming reactions have been employed to construct the tetracyclic system. | nih.govcdnsciencepub.com |

Control of stereochemistry is paramount in morphinan synthesis, as the biological activity is highly dependent on the precise three-dimensional arrangement of the molecule. mdpi.com Naturally occurring morphinans possess a specific absolute configuration at chiral carbons C-5, C-6, C-9, C-13, and C-14. mdpi.com

Stereoselective strategies often rely on asymmetric reactions or the use of chiral starting materials. For instance, the enantioselective synthesis of (-)-dihydrocodeine has been achieved using Noyori's asymmetric transfer hydrogenation combined with the Grewe cyclization, demonstrating a powerful method for setting key stereocenters with high fidelity. nih.gov Other approaches achieve stereocontrol through geometrically constrained transition states in cyclization reactions. capes.gov.br The use of enzymes in early-stage transformations can provide chiral synthons that are then carried through a multi-step chemical synthesis. nih.gov These methods ensure the formation of a single, desired enantiomer, which is critical for pharmacological applications.

Semi-Synthetic Routes Utilizing Precursor Morphinans

Semi-synthetic methods are often more practical for producing morphinan derivatives on a larger scale, as they leverage the complex molecular architecture already provided by nature.

The most common starting materials for semi-synthesis are the opium alkaloids isolated from Papaver somniferum, such as morphine, codeine, and thebaine. nih.govnih.gov These molecules serve as versatile precursors for a vast array of derivatives. researchgate.net For example, thebaine, which contains a reactive diene system, is a crucial industrial precursor for the synthesis of compounds like naloxone, naltrexone, and oxycodone. nih.gov Morphine and codeine, which are major constituents of the opium poppy, are also common starting points for modifications. nih.gov The synthesis of "Morphinan-3,4-diol, 17-methyl-" from these precursors requires specific transformations, most notably the cleavage of the 4,5-ether bridge to generate the C-4 hydroxyl group. nih.govnih.gov

The generation of the 3,4-diol functionality from a precursor like morphine is a non-trivial process centered on the reductive cleavage of the 4,5-epoxy ether bridge.

Formation of the C-4 Hydroxyl: The defining structural feature of the target compound relative to common precursors is the C-4 hydroxyl group, which exists as part of a 4,5-ether bridge in morphine and its derivatives. nih.gov

Modern Method: A more recent and efficient two-step method has been developed. First, the phenolic hydroxyl at C-3 is deprotonated, and the resulting phenoxide attacks a triflating agent (e.g., triflic anhydride) to form a 4-O-triflate intermediate. This intermediate is then subjected to a palladium-catalyzed reduction using a phosphine (B1218219) ligand (like dppp) and a hydride source (such as triethylsilane), which cleaves the C-O bond and furnishes the desired 4-hydroxyl group in high yield. nih.gov This process provides a much more direct and higher-yielding pathway to the morphinone (B1233378) scaffold lacking the ether bridge. nih.gov

Formation of the C-3 Hydroxyl: The C-3 hydroxyl group is already present in morphine. nih.gov If the starting material is codeine, which has a 3-methoxy group, a standard O-demethylation step is required. This is typically achieved using reagents like boron tribromide (BBr₃).

17-Methylation: The N-methyl group at position 17 is present in the most common natural alkaloids, including morphine and codeine. nih.gov Therefore, if the synthesis starts from these precursors and does not involve N-demethylation, the 17-methyl group is retained. If the synthesis requires the formation of a nor-intermediate (N-H), re-methylation can be accomplished via reductive amination using formaldehyde (B43269) and a reducing agent. researchgate.net

Functional Group Interconversions and Derivatization at C-3, C-4, and N-17

The functional groups at positions C-3, C-4, and N-17 are key sites for chemical modification to alter the properties of the morphinan scaffold.

C-3 Position: The phenolic hydroxyl group at C-3 is a frequent target for modification. It can be alkylated to form ethers (e.g., methylation of morphine to produce codeine) or acylated to form esters. mdpi.com This position is crucial for interaction with opioid receptors, and its modification can significantly impact binding affinity. nih.gov Selective protection of this group, for instance as a silyl (B83357) ether, is often a necessary step during multi-step synthetic sequences. nih.gov

C-4 Position: The primary transformation at the C-4 position for the synthesis of the target compound is the generation of the hydroxyl group via cleavage of the 4,5-ether bridge, as detailed previously. nih.govnih.gov Once formed, this hydroxyl group could potentially be further derivatized, though this is less common than modifications at the C-3 or C-6 positions.

N-17 Position: The tertiary amine at N-17 is a critical determinant of the pharmacological profile (agonist vs. antagonist activity). chim.it The N-methyl group can be removed through various N-demethylation procedures to yield the corresponding secondary amine (a "nor" derivative). chim.itcdnsciencepub.com

Classical von Braun Reaction: This method uses cyanogen (B1215507) bromide (CNBr) to react with the tertiary amine, forming an N-cyano intermediate that is subsequently hydrolyzed to the secondary amine. chim.itsmolecule.com

Chloroformate Reagents: Reagents like methyl or phenyl chloroformate react with the N-methyl group to form a carbamate, which can then be cleaved under hydrolytic conditions to yield the nor-compound. chim.itscite.ai

Modern Methods: More recent developments include palladium-catalyzed N-demethylation/N-acylation protocols and electrochemical oxidations, which offer milder and more sustainable alternatives. acs.orgresearchgate.net

Once the nor-derivative is obtained, the secondary amine can be re-alkylated with various alkyl halides. For the target compound, this would involve N-methylation, typically via reductive amination, to reinstall the 17-methyl group. researchgate.netgoogle.com

Interactive Table: Key Functional Group Interconversions

| Position | Transformation | Common Reagents/Methods | Purpose | Reference |

|---|---|---|---|---|

| C-3 | O-Demethylation | BBr₃, L-Selectride | Conversion of codeine-type precursors to morphine-type (3-OH). | chim.it |

| C-4 | 4,5-Ether Bridge Cleavage | 1) Na/NH₃ (classical) 2) Triflation then Pd-catalyzed reduction (modern) | Generation of the C-4 hydroxyl group to form the diol structure. | nih.gov |

| N-17 | N-Demethylation | CNBr (von Braun), Chloroformates, Pd-catalysis, Electrochemical oxidation | Formation of a versatile "nor" intermediate for further derivatization. | chim.itsmolecule.comacs.org |

| N-Methylation | Formaldehyde, Reducing Agent (e.g., NaCNBH₃) | Installation or re-installation of the 17-methyl group. | researchgate.net |

Hydroxyl Group Modifications (e.g., etherification, esterification)

The phenolic hydroxyl group at the C3 position and the alcoholic hydroxyl group at the C4 position are key targets for chemical derivatization to modulate the compound's properties.

Etherification: The formation of ethers at the hydroxyl positions can significantly impact the lipophilicity and metabolic stability of the molecule. Methylation of the phenolic hydroxyl group, for instance, is a common strategy in morphinan chemistry. nih.gov This transformation is typically achieved using methylating agents in the presence of a base.

Esterification: The conversion of the hydroxyl groups to esters is another widely employed strategy to create prodrugs or to alter the pharmacokinetic profile of the parent compound. google.com Esterification can be accomplished by reacting the diol with various acylating agents, such as acid chlorides or anhydrides, often in the presence of a catalyst. The nature of the ester group can be varied to fine-tune the desired properties. For example, the introduction of bulky or lipophilic ester groups can influence the compound's distribution and duration of action. nih.gov

A general approach to such modifications may involve the protection of one hydroxyl group while the other is being derivatized, allowing for selective functionalization. The choice of protecting groups and reaction conditions is crucial for achieving the desired outcome.

N-Methylation Strategies or N-Demethylation for Analog Generation

The N-methyl substituent at the 17-position is a critical determinant of the pharmacological activity of morphinan alkaloids. chim.it Modification of this group is a cornerstone of synthetic efforts to generate analogs with diverse activities, ranging from potent agonists to antagonists.

N-Demethylation: The removal of the N-methyl group to yield the corresponding nor-derivative (N-H) is a pivotal step in the synthesis of a wide array of N-substituted analogs. chim.itgoogle.com Several methods have been developed for the N-demethylation of morphinans, each with its advantages and limitations.

One of the classical methods is the von Braun reaction, which utilizes cyanogen bromide. google.com However, due to the toxicity of the reagent, alternative methods are often preferred. The use of chloroformates, such as methyl chloroformate, followed by hydrolysis is a common and effective strategy. nih.govresearchgate.netscite.ai More recently, oxidative N-demethylation methods catalyzed by transition metals like palladium have been developed, offering milder reaction conditions. google.com

N-Methylation: While the parent compound is already N-methylated, in the context of generating analogs from a demethylated intermediate, re-introduction of a methyl group or introduction of other small alkyl groups can be achieved through various alkylation techniques. Reductive amination is a common method for this purpose.

Introduction of Other N-Substituents for Structure-Activity Relationship Investigations

The replacement of the N-methyl group with other substituents is a key strategy for exploring the structure-activity relationships (SAR) of morphinans. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com The nature of the N-substituent can dramatically alter the compound's affinity for different opioid receptors and its intrinsic activity (agonist, partial agonist, or antagonist).

For instance, the introduction of an N-allyl or N-cyclopropylmethyl group often imparts antagonist properties to the molecule. Larger N-substituents, such as N-phenethyl, can significantly increase agonist potency. nih.gov The synthesis of these analogs typically involves the N-alkylation of the corresponding nor-compound (the product of N-demethylation) with an appropriate alkyl halide or other electrophilic species.

The following table summarizes the influence of various N-substituents on the activity profile of morphinan alkaloids, providing a general framework for understanding the SAR in this class of compounds.

| N-Substituent | General Effect on Activity |

| -CH₃ (Methyl) | Typically associated with agonist activity. |

| -CH₂CH=CH₂ (Allyl) | Often confers antagonist or mixed agonist-antagonist properties. |

| -CH₂-cyclopropyl | Frequently results in potent antagonist activity. |

| -CH₂CH₂Ph (Phenethyl) | Generally leads to a significant increase in agonist potency. |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of synthetic intermediates and the final Morphinan-3,4-diol, 17-methyl- compound are critical for obtaining materials of high purity, which is essential for accurate biological evaluation.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of morphinan derivatives. researchgate.netptfarm.plajsrp.comdtic.mil Reversed-phase HPLC is particularly common, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve high-resolution separation of the desired compound from starting materials, byproducts, and other impurities. ajsrp.com Diode-array detection (DAD) or mass spectrometry (MS) can be coupled with HPLC for the identification and quantification of the separated compounds. researchgate.net

Typical HPLC parameters for the separation of morphinan alkaloids are outlined in the table below.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netajsrp.com |

| Elution Mode | Isocratic or gradient elution. ajsrp.com |

| Detection | UV-Vis (typically in the range of 210-285 nm) or Mass Spectrometry (MS). researchgate.netptfarm.pl |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

Crystallization and Recrystallization Procedures

Crystallization is a fundamental technique for the purification of solid organic compounds. google.comnih.govresearchgate.netcerritos.edunih.gov The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are typically left behind in the solution.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The rate of cooling can influence the size and quality of the crystals. Slow cooling generally promotes the formation of larger, more perfect crystals.

Recrystallization, which is essentially a repeated crystallization process, can be used to further enhance the purity of the compound. google.comresearchgate.netcerritos.edu In some cases, a mixture of solvents may be used to achieve the desired solubility characteristics. For morphinan alkaloids, various solvents and solvent systems have been employed for crystallization, and the specific conditions need to be optimized for Morphinan-3,4-diol, 17-methyl-. nih.gov The process can also be used to isolate specific polymorphic forms of a compound. nih.gov

Iii. Biosynthetic Considerations and Natural Product Relevance

Overview of Morphinan (B1239233) Biosynthetic Pathways in Plant Systems (e.g., Papaver somniferum)

The biosynthesis of morphine in P. somniferum is a complex, multi-step process that begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate (S)-reticuline. mit.edu The pathway from (S)-reticuline to morphine is of particular interest as it involves the formation of the characteristic pentacyclic morphinan core. This part of the pathway is initiated by the stereospecific conversion of (S)-reticuline to (R)-reticuline. mit.edu

The conversion of (R)-reticuline to morphine involves a series of key enzymatic steps. The initial and crucial step is the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form the first morphinan alkaloid, salutaridine (B1681412). This reaction is catalyzed by a cytochrome P450 enzyme known as salutaridine synthase (SalSyn). mit.edulibretexts.org

Following its formation, salutaridine is reduced to 7(S)-salutaridinol by the enzyme salutaridine reductase (SalR), an NADPH-dependent reaction. mit.eduoup.com The next step involves the acetylation of the 7-hydroxyl group of salutaridinol (B1235100), a reaction catalyzed by salutaridinol 7-O-acetyltransferase (SalAT), to produce salutaridinol-7-O-acetate. researchgate.netnih.gov This intermediate then undergoes a spontaneous allylic elimination of the acetate (B1210297) group to form thebaine, the first pentacyclic morphinan with the characteristic ether bridge. nih.gov

The pathway then proceeds from thebaine to morphine through two potential routes. plos.orgresearchgate.net The main pathway involves the 6-O-demethylation of thebaine to neopinone, catalyzed by thebaine 6-O-demethylase (T6ODM). nih.gov Neopinone can then spontaneously isomerize to codeinone (B1234495), which is subsequently reduced by codeinone reductase (COR) to codeine. nih.gov Finally, codeine is 3-O-demethylated by codeine O-demethylase (CODM) to yield morphine. nih.gov An alternative, minor pathway involves the 3-O-demethylation of thebaine to oripavine, followed by 6-O-demethylation to morphinone (B1233378), which is then reduced to morphine. libretexts.org

Theoretical or Hypothetical Role of Morphinan-3,4-diol, 17-methyl- as a Biosynthetic Precursor or Metabolite

While the primary biosynthetic pathway to morphine in P. somniferum is well-documented, the existence and potential role of other minor morphinan derivatives, such as Morphinan-3,4-diol, 17-methyl-, remain largely speculative. There is no direct evidence from studies of P. somniferum that this specific compound is a natural intermediate or metabolite. However, by examining analogous pathways in other biological systems and the substrate promiscuity of certain enzymes, a hypothetical role can be considered.

It is conceivable that Morphinan-3,4-diol, 17-methyl- could arise as a minor byproduct of the main pathway through the action of less specific enzymes or under particular physiological conditions. It could also potentially serve as a substrate for further enzymatic modification, leading to other novel morphinan structures.

Recent advancements in synthetic biology have enabled the reconstruction of the morphine biosynthetic pathway in microorganisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli. plos.orgplos.orgnih.gov These engineered systems provide a powerful platform for studying the individual enzymatic steps and for potentially generating novel morphinan alkaloids. pnas.org For instance, the entire pathway from (R)-reticuline to thebaine and further to morphine has been successfully reconstituted in yeast. plos.orgplos.org

These engineered microbial systems offer a controlled environment to investigate the substrate specificity of the biosynthetic enzymes. It is plausible that by feeding precursor molecules that are structurally similar to the natural intermediates, or by modifying the enzymes themselves, novel compounds could be produced. For example, engineered enzymes could potentially act on intermediates to introduce hydroxyl groups at different positions of the morphinan skeleton, hypothetically leading to compounds like Morphinan-3,4-diol, 17-methyl-. Research into redesigning dioxygenases involved in morphine biosynthesis has shown that enzyme specificity can be altered to selectively catalyze certain reactions. mit.edu

In vitro studies using isolated enzymes or microbial whole-cell systems have demonstrated a variety of biotransformations on the morphinan skeleton. oup.com Various microorganisms, including fungi and bacteria, are capable of modifying morphinan alkaloids through reactions such as N-demethylation, hydroxylation, and reduction. researchgate.netresearchgate.net

For example, the fungus Cunninghamella echinulata has been shown to N-demethylate a range of morphine alkaloids. researchgate.netresearchgate.net Certain bacteria, like Pseudomonas putida, possess enzymes such as morphine dehydrogenase and morphinone reductase that can modify the morphinan core. oup.com Hydroxylation reactions at various positions of the morphinan structure have also been observed. For instance, Arthrobacter sp. can hydroxylate morphine to 14-hydroxymorphine. oup.com

These enzymatic capabilities suggest that if a precursor with a morphinan-3,4-diol structure were present, it could potentially be a substrate for various enzymatic modifications. Hypothetically, an enzyme with hydroxylating activity could introduce a hydroxyl group at the C-4 position of a precursor like morphinan-3-ol, 17-methyl-. Conversely, if Morphinan-3,4-diol, 17-methyl- were formed, it could be a substrate for other enzymes, such as methyltransferases or dehydrogenases, leading to a variety of other derivatives. The study of such in vitro enzymatic transformations is a promising area for the discovery of novel bioactive morphinans.

Iv. Structural Characterization and Stereochemical Analysis

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular framework of an organic compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about the electronic structure, functional groups, and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Morphinan-3,4-diol, 17-methyl-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the morphinan (B1239233) skeleton, the N-methyl group, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning these protons to their specific locations within the molecule.

¹³C NMR Spectroscopy : This technique provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment. For Morphinan-3,4-diol, 17-methyl-, one would expect to observe distinct signals for the aromatic carbons, the aliphatic carbons of the morphinan core, and the N-methyl carbon. The positions of the hydroxyl groups would significantly influence the chemical shifts of the carbons to which they are attached.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons.

COSY spectra would reveal which protons are coupled to each other, helping to trace out the spin systems within the morphinan rings.

HSQC spectra would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Morphinan-3,4-diol, 17-methyl- (Note: This table is illustrative and does not represent actual experimental data.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| 1 | 128.5 | 6.80 (d, J=8.0) |

| 2 | 119.0 | 6.75 (d, J=8.0) |

| 3 | 145.0 | - |

| 4 | 140.0 | - |

| 4a | 125.0 | - |

| 5 | 40.5 | 3.10 (m) |

| 6 | 25.0 | 1.80 (m), 2.10 (m) |

| 7 | 28.0 | 1.90 (m), 2.20 (m) |

| 8 | 45.0 | 2.50 (m) |

| 9 | 58.0 | 3.20 (d, J=5.0) |

| 10 | 35.0 | 2.60 (m) |

| 11 | 48.0 | - |

| 12 | 130.0 | - |

| 13 | 42.0 | 2.90 (m) |

| 14 | 47.0 | 2.40 (m) |

| 17-CH₃ | 43.0 | 2.35 (s) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of Morphinan-3,4-diol, 17-methyl- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For morphinan alkaloids, characteristic fragmentation pathways often involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of small neutral molecules. researchgate.netcomporgchem.com

Table 2: Expected High-Resolution Mass Spectrometry Data for Morphinan-3,4-diol, 17-methyl-

| Ion Formula | Calculated m/z | Observed m/z |

| C₁₇H₂₄NO₂⁺ [M+H]⁺ | 274.1799 | (Hypothetical) |

| C₁₇H₂₃NO₂Na⁺ [M+Na]⁺ | 296.1621 | (Hypothetical) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For Morphinan-3,4-diol, 17-methyl-, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) groups, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the C-N bond of the tertiary amine. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be a strong indication of the hydroxyl groups.

Table 3: Characteristic Infrared Absorption Frequencies for Morphinan-3,4-diol, 17-methyl-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The UV-Vis spectrum of Morphinan-3,4-diol, 17-methyl- would be dominated by the absorption of the phenolic ring system. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) can be influenced by the substitution pattern on the aromatic ring and the solvent used for the measurement. For a dihydroxy-substituted aromatic ring, characteristic absorption bands would be expected in the UV region.

Chiroptical Methods for Absolute Configuration Determination

Since Morphinan-3,4-diol, 17-methyl- is a chiral molecule, chiroptical methods are essential for determining its absolute configuration.

Optical Rotation : This technique measures the rotation of the plane of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, which is related to its absolute configuration. The specific rotation of Morphinan-3,4-diol, 17-methyl- would need to be measured and compared to known compounds or theoretical calculations to aid in the assignment of its absolute stereochemistry. comporgchem.com

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For morphinan alkaloids, the Cotton effect observed in the CD spectrum, particularly in the region of the aromatic chromophore's absorption, can be used to determine the absolute configuration of the stereocenters. rsc.orglibretexts.org Comparison of the experimental CD spectrum with that of related morphinans of known absolute configuration or with theoretically calculated spectra would be a powerful method for assigning the absolute stereochemistry of Morphinan-3,4-diol, 17-methyl-.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

The definitive method for determining the three-dimensional structure of a molecule in its solid state is single-crystal X-ray crystallography. This technique provides precise coordinates of each atom, allowing for the unambiguous assignment of bond lengths, bond angles, and absolute stereochemistry.

As of the current literature review, a specific crystal structure for Morphinan-3,4-diol, 17-methyl- has not been deposited in publicly accessible crystallographic databases. However, the morphinan skeleton is a rigid and well-characterized framework, and extensive crystallographic data exist for closely related analogs, such as morphine. ebi.ac.uk Based on these related structures, the stereochemical configuration of Morphinan-3,4-diol, 17-methyl- can be confidently assigned. The morphinan core possesses multiple chiral centers, leading to a specific and rigid T-shaped geometry. wikipedia.org

The key stereochemical features, inherited from the parent morphinan structure, are expected to be consistent. The fusion of the B/C rings is cis, and the C/D ring junction is trans. wikipedia.org The absolute configuration of the chiral carbons would be consistent with the naturally occurring (-)-morphine series.

Below is a representative table of crystallographic parameters, modeled on known morphinan structures like morphine, to illustrate the type of data obtained from an X-ray diffraction experiment.

Interactive Data Table: Representative Crystallographic Data for a Morphinan Analog

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.16 |

| b (Å) | 16.94 |

| c (Å) | 24.69 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3410 |

| Z (molecules/unit cell) | 8 |

Note: This data is representative of a typical morphinan crystal structure and is not the experimentally determined data for Morphinan-3,4-diol, 17-methyl-.

Conformational Analysis and Molecular Dynamics (MD) Simulations

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, conformational analysis and molecular dynamics (MD) simulations offer insight into the molecule's dynamic behavior and preferred shapes in a solution or physiological environment. These computational methods are crucial for understanding the flexibility of the morphinan skeleton and the influence of its substituents. nih.gov

MD simulations model the movement of atoms and molecules over time by calculating the forces between them, providing a detailed view of conformational transitions and stable states. nih.gov For the morphinan skeleton, these studies are essential to understand how the fused ring system can flex and how substituents dictate the energetically preferred conformations.

Investigation of Ring Conformations within the Morphinan Skeleton

The morphinan skeleton is a tetracyclic system composed of four rings, conventionally labeled A, B, C, and D. Each ring possesses its own conformational preferences, which are influenced by the constraints of the fused system.

Ring A (Aromatic Ring): This is a phenolic ring and, being aromatic, is planar. The 3,4-diol substituents lie in the plane of this ring.

Ring B (Cyclohexane Ring): In the context of the rigid morphinan framework, the B ring is typically constrained to a stable chair conformation.

Ring C (Cyclohexene/Cyclohexane Ring): The conformation of Ring C can vary depending on the saturation and substitution. In saturated morphinans, it generally adopts a flattened boat or twist-boat conformation due to the strain of the fused ring system. mdpi.com

Ring D (Piperidine Ring): This nitrogen-containing ring is of significant conformational interest. It most commonly adopts a chair conformation, which is the most stable arrangement for a six-membered saturated heterocycle. nih.gov

Interactive Data Table: Predominant Conformations of Morphinan Rings

| Ring Label | Ring Type | Typical Conformation |

|---|---|---|

| A | Phenolic | Planar |

| B | Cyclohexane | Chair |

| C | Cyclohexane | Boat / Twist-Boat |

| D | Piperidine (B6355638) | Chair |

Influence of Substituents on Preferred Molecular Conformations

The substituents on the morphinan skeleton play a critical role in modulating its conformational preferences.

Influence of the 17-methyl Group: The N-methyl group on the piperidine (D) ring is a key determinant of its conformation. In the preferred chair conformation of the D-ring, the methyl group can theoretically exist in either an axial or an equatorial position. Computational energy calculations and experimental data from related N-methylpiperidine compounds show a strong preference for the conformer where the methyl group occupies the equatorial position to minimize steric hindrance. nih.govnih.gov This orientation also affects the directionality of the nitrogen lone pair, which is believed to be important for receptor interactions. nii.ac.jp

Influence of the 3,4-diol (Catechol) Group: The presence of adjacent hydroxyl groups on the aromatic A ring introduces the possibility of intramolecular hydrogen bonding. Computational modeling studies on similar catechol-containing compounds suggest that hydrogen bonding can occur between the meta-hydroxyl group and a nearby acceptor, which can influence the orientation of the functional groups. researchgate.net In the case of Morphinan-3,4-diol, 17-methyl-, a hydrogen bond could potentially form between the 4-hydroxyl group and the ether-like oxygen of the fused ring system (if present, as in morphine) or influence the local electronic environment. The catechol moiety itself is planar and rigidly attached to the A ring, so its primary conformational influence is electronic and through potential interactions with neighboring groups rather than by altering the core skeleton's shape. nih.govnih.gov

V. Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Focus

Impact of the Morphinan-3,4-diol, 17-methyl- Scaffold on Molecular Recognition

The rigid framework of the morphinan (B1239233) nucleus serves as a foundational scaffold, presenting key pharmacophoric elements in a specific three-dimensional orientation for interaction with opioid receptors. The substituents on this core structure, including the hydroxyl groups and the nitrogen substituent, play pivotal roles in determining binding affinity and receptor subtype selectivity.

The Morphinan-3,4-diol, 17-methyl- scaffold and its derivatives exhibit varied binding affinities for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This differential affinity is a cornerstone of their pharmacological profiles. For instance, modifications to the core structure can dramatically alter selectivity. A series of 3-benzylamino-3-desoxymorphinan derivatives were synthesized and evaluated for their binding affinities at MOR, KOR, and DOR. nih.gov One of the most selective compounds, 3-(3′-hydroxybenzyl)amino-17-methylmorphinan, demonstrated a high binding affinity (Ki = 0.42 nM) for the μ-opioid receptor (MOR), with 24-fold selectivity over the κ-opioid receptor (KOR) and 1700-fold selectivity over the δ-opioid receptor (DOR). nih.gov

In another class of derivatives, 14-oxygenated N-methylmorphinan-6-ones, substitutions at position 5 were shown to influence selectivity. nih.gov The replacement of a hydrogen atom with a methyl group at this position improved selectivity for the MOR over both DOR and KOR. nih.gov Similarly, the introduction of a 14-phenylpropoxy substitution in 14-methoxymetopon resulted in a compound with significantly enhanced, subnanomolar binding affinities at both DOR and KOR, while maintaining high MOR affinity, which led to a complete loss of MOR selectivity. mdpi.com These studies underscore how specific structural modifications on the morphinan scaffold can fine-tune the binding profile across opioid receptor subtypes.

| Compound | μ (MOR) Affinity (Ki, nM) | δ (DOR) Affinity (Ki, nM) | κ (KOR) Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan (4g) | 0.42 | ~714 | 10.08 | nih.gov |

| 14-Methoxymetopon (4) | 0.17 | 104 | 12.8 | mdpi.com |

| PPOM (17) | 0.24 | 0.51 | 0.29 | mdpi.com |

| NAN | 0.23 | 13.69 | Data Not Available | nih.gov |

The substituent at the nitrogen-17 position is a well-established modulator of functional activity in morphinan-based ligands, determining whether a compound acts as an agonist, antagonist, or has a mixed profile. mdpi.comacs.orgnih.gov In the vast majority of morphinan derivatives, the presence of an N-methyl group, as in Morphinan-3,4-diol, 17-methyl-, confers agonist properties. acs.orgnih.gov

Replacing the N-methyl group with larger or different substituents can drastically alter the compound's pharmacology.

N-allyl or N-cyclopropylmethyl: Substitution with these groups typically introduces antagonist properties at the opioid receptors. acs.orgnih.gov For example, exchanging the N-methyl group in morphine for an allyl group produces nalorphine, the first reported opioid antagonist. mdpi.com

N-phenylpropyl: In some scaffolds, changing the N-methyl group to an N-phenylpropyl group can result in a more potent antagonist. acs.org

N-phenethyl: The replacement of the N-methyl group with an N-phenethyl moiety in compounds like morphine and oxymorphone leads to a significant increase in their antinociceptive potencies. mdpi.com

This "nitrogen rule" is a fundamental principle in opioid SAR, where the size and nature of the N-17 substituent dictate how the ligand interacts with the "switch" region of the receptor, influencing the conformational changes that lead to receptor activation (agonism) or blockade (antagonism). mdpi.comacs.org

Rational Design and Synthesis of Analogs to Elucidate SAR

The rational design and synthesis of analogs based on the Morphinan-3,4-diol, 17-methyl- scaffold are essential strategies for systematically probing the SAR and developing ligands with improved properties.

A primary strategy for elucidating SAR involves the systematic modification of substituents at various positions on the morphinan core. By altering one functional group at a time, researchers can correlate specific structural changes with effects on receptor binding affinity, selectivity, and functional activity.

Numerous studies have explored such modifications:

Position 6: The synthesis of a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues was undertaken to study SAR at the MOR. nih.govresearchgate.netcolab.ws These studies found that substitutions on the isoquinoline (B145761) ring could either retain, improve, or reduce MOR selectivity depending on their position. nih.govresearchgate.netcolab.ws

Position 14: The introduction of various arylalkyloxy substituents at position 14 of N-methylmorphinan-6-ones has been shown to produce derivatives with very high affinity for the MOR. nih.gov However, these modifications can also decrease or completely eliminate MOR selectivity. nih.gov

Combined Modifications: Researchers often combine modifications to explore synergistic effects. For example, a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan derivatives were designed and synthesized to explore their structure-selectivity relationship as MOR antagonists. nih.govresearchgate.netresearchgate.net

These systematic approaches provide a detailed map of the chemical space around the morphinan scaffold, guiding future design efforts.

Bioisosteric replacement is a powerful tool in medicinal chemistry used to enhance a molecule's properties by substituting one atom or group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com This strategy is employed to improve stability, alter selectivity, or modify pharmacokinetics. cambridgemedchemconsulting.comnih.gov

A clear example of this approach was demonstrated in a study where the ester linkage in a series of 14-O-substituted naltrexone derivatives was replaced with a more metabolically stable amide bioisostere. nih.gov This isosterism significantly altered the opioid receptor selectivity profile. While the original ester compounds were potent MOR antagonists with improved selectivity over KOR and DOR, the corresponding amide analogs showed a different profile. For instance, the amide analogs with a nitrogen atom in the meta- or para- position of an attached pyridine ring bound more potently to the MOR than those with an ortho-nitrogen. nih.gov This work highlights how a subtle bioisosteric change can have a profound impact on ligand-receptor interactions, providing a pathway to fine-tune the pharmacological profile of morphinan-based compounds. nih.gov

Development of Hybrid Molecules Incorporating the Morphinan-3,4-diol, 17-methyl- Moiety

The development of hybrid molecules, which combine the pharmacophoric elements of a morphinan derivative with another distinct chemical entity, represents a rational design strategy to achieve unique pharmacological profiles. This approach aims to create bifunctional or multifunctional ligands that can interact with multiple biological targets simultaneously.

One prominent strategy in this area is the design of ligands that target multiple opioid receptors (mu, delta, and kappa) to potentially achieve potent analgesia with a reduction in the adverse effects associated with selective mu-opioid receptor (MOR) agonists. mdpi.com By making targeted molecular modifications to the morphinan skeleton, it is possible to transform a selective MOR ligand into a multifunctional compound with activity at other opioid receptor subtypes. mdpi.com

An example of this approach is the creation of hybrid molecules that combine the Dmt-Tic pharmacophore, known for its delta-opioid receptor (DOR) antagonist properties, with cyclic peptide scaffolds that exhibit high affinity for the MOR. mdpi.com The goal of such hybrids is to produce a molecule with a combined MOR agonist and DOR antagonist profile. mdpi.com This dual activity is hypothesized to provide pain relief while mitigating some of the undesirable side effects of traditional opioids. However, the biological activity of these hybrid molecules is not always predictable, as the interference between the two distinct pharmacophoric components can lead to unexpected pharmacological outcomes, such as a loss of MOR activation while retaining potent and selective DOR antagonism. mdpi.com

Theoretical Approaches to SAR

Theoretical and computational methods are invaluable tools for elucidating the complex structure-activity relationships of morphinan derivatives. These approaches allow for the prediction of biological activity and the rational design of novel compounds with desired pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kcl.ac.uk For morphinan derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

These models are built using a training set of molecules with known biological activities. The models are then validated to ensure their predictive power. nih.govnih.gov For instance, in a study of indolomorphinan derivatives, CoMFA and CoMSIA models were developed to evaluate their antagonistic behavior at the kappa opioid receptor, yielding statistically significant models. nih.gov Similarly, robust CoMFA models have been constructed for a series of opioid receptor antagonists by pooling data from different studies, demonstrating excellent internal predictability and self-consistency for delta, mu, and kappa opioid receptor antagonists. nih.gov

The results of these 3D-QSAR studies are often visualized as contour maps, which highlight the regions around the molecule where steric, electrostatic, and other fields have a significant impact on biological activity. nih.gov For example, CoMFA field analysis has shown that variations in the binding affinity of opioid antagonists are predominantly influenced by steric interactions rather than electrostatic interactions with the opioid receptor binding sites. nih.gov

Table 1: Examples of 3D-QSAR Model Statistics for Opioid Receptor Ligands

| Model Type | Receptor Subtype | q² | r² | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | Kappa | 0.693 | 0.900 | 0.607 | nih.gov |

| CoMSIA | Kappa | 0.617 | 0.904 | 0.701 | nih.gov |

| CoMFA | Delta | 0.69 | 0.91 | Not specified | nih.gov |

| CoMFA | Mu | 0.67 | 0.92 | Not specified | nih.gov |

q² is the cross-validated correlation coefficient, and r² is the non-cross-validated correlation coefficient.

Pharmacophore modeling is a powerful tool in molecular design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This approach can be either ligand-based, where the model is derived from a set of active molecules, or structure-based, where the model is developed from the known 3D structure of the biological target, such as an opioid receptor.

Ligand-based pharmacophore models for mu-opioid receptor agonists and antagonists have been developed. These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (Ar), and a positive ionizable (PI) feature corresponding to the protonated nitrogen atom common to morphinan structures. researchgate.net

Structure-based pharmacophore models can be derived from the crystal structures of opioid receptors in complex with ligands. These models provide valuable insights into the key interactions between the ligand and the receptor. For example, molecular docking studies have revealed the crucial role of the relative orientation of the ligand within the µ-opioid receptor binding site. nih.gov These studies have highlighted important interactions, such as hydrogen bonding between the ligand and specific amino acid residues of the receptor, like D147. nih.gov

The "message-address" concept is a key principle in the molecular design of opioid ligands. According to this concept, the "message" portion of the molecule is responsible for receptor activation (agonism), while the "address" portion contributes to receptor selectivity. nih.gov Molecular dynamics simulations of ligands within the opioid receptors can reveal how different substituents on the morphinan scaffold interact with the "address" domains of the receptors, which in turn influences binding affinities and selectivity. nih.govnih.gov For instance, the orientation of a substituent group can vary significantly in the different domains of the receptors, playing a crucial role in the observed pharmacological profile. nih.govnih.gov

By combining these theoretical approaches, researchers can gain a deeper understanding of the SAR of Morphinan-3,4-diol, 17-methyl- and its derivatives, facilitating the design of novel molecules with potentially improved therapeutic properties.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data specifically for the compound “Morphinan-3,4-diol, 17-methyl-” to generate the detailed article as requested.

The provided outline requires in-depth information on receptor binding kinetics, cellular signaling pathway modulation, and agonist bias studies. However, published research detailing these specific mechanistic interactions for "Morphinan-3,4-diol, 17-methyl-" could not be located. The existing body of research on morphinan derivatives focuses on other, structurally distinct compounds. Therefore, constructing an accurate and scientifically sound article that adheres strictly to the user's request is not possible at this time.

Vi. Mechanistic Studies of Biological Interactions Excluding Clinical Outcomes

Enzyme Interactions and Inhibition Studies

The following sections detail the enzymatic interactions of morphinan (B1239233) derivatives, with a focus on desomorphine (4,5α-Epoxy-17-methylmorphinan-3-ol), a compound structurally analogous to Morphinan-3,4-diol, 17-methyl-. Due to a lack of specific data for Morphinan-3,4-diol, 17-methyl-, findings for desomorphine are presented as a proxy, and this significant limitation should be considered when interpreting the data.

Evaluation of Metabolic Enzyme Substrate/Inhibitor Properties (e.g., Cytochrome P450, UGTs) in in vitro systems or animal models

In vitro studies utilizing recombinant human cytochrome P450 enzymes (rCYPs) and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (rUGTs) have identified several enzymes involved in the metabolism of desomorphine.

Cytochrome P450 (CYP) Interactions

Phase I metabolism of desomorphine has been shown to be mediated by multiple CYP isoforms. In vitro experiments with recombinant human CYP enzymes have demonstrated the involvement of CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, and CYP3A4 in the biotransformation of desomorphine. nih.govojp.gov These enzymes contribute to the formation of various phase I metabolites, including nordesomorphine, desomorphine-N-oxide, norhydroxydesomorphine, and several hydroxylated species. nih.gov Inhibition assays have been used to confirm the activity of individual rCYP isoenzymes in these metabolic pathways. nih.gov

Uridine Diphosphate Glucuronosyltransferase (UGT) Interactions

Phase II metabolism of desomorphine primarily involves glucuronidation. In vitro studies have identified that a number of UGT isoforms contribute to the formation of desomorphine-glucuronide. nih.gov The specific recombinant UGT enzymes found to be involved are UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17. nih.gov

The following table summarizes the enzymes implicated in the metabolism of desomorphine. It is important to note that quantitative kinetic parameters (e.g., Km, Vmax, Ki) for these interactions are not available in the provided search results.

Table 1: Metabolic Enzymes Involved in Desomorphine Biotransformation

| Enzyme Family | Isoform | Role in Desomorphine Metabolism |

|---|---|---|

| Cytochrome P450 | CYP2B6 | Contributes to Phase I metabolism nih.gov |

| CYP2C8 | Contributes to Phase I metabolism nih.gov | |

| CYP2C9 | Contributes to Phase I metabolism nih.gov | |

| CYP2C18 | Contributes to Phase I metabolism nih.gov | |

| CYP2C19 | Contributes to Phase I metabolism nih.gov | |

| CYP2D6 | Contributes to Phase I metabolism nih.gov | |

| CYP3A4 | Contributes to Phase I metabolism nih.gov | |

| UGT | UGT1A1 | Catalyzes the formation of desomorphine-glucuronide nih.gov |

| UGT1A3 | Catalyzes the formation of desomorphine-glucuronide nih.gov | |

| UGT1A8 | Catalyzes the formation of desomorphine-glucuronide nih.gov | |

| UGT1A9 | Catalyzes the formation of desomorphine-glucuronide nih.gov | |

| UGT1A10 | Catalyzes the formation of desomorphine-glucuronide nih.gov | |

| UGT2B4 | Catalyzes the formation of desomorphine-glucuronide nih.gov | |

| UGT2B7 | Catalyzes the formation of desomorphine-glucuronide nih.gov | |

| UGT2B15 | Catalyzes the formation of desomorphine-glucuronide nih.gov |

Investigation of Interactions with Other Biological Targets (e.g., transporters, ion channels) in Research Contexts

Specific data on the interaction of Morphinan-3,4-diol, 17-methyl- or desomorphine with biological targets such as transporters and ion channels is limited. However, research on the broader class of morphinans provides some insights into potential interactions.

Transporter Interactions

Several members of the morphinan class have been identified as substrates for efflux and uptake transporters, which can significantly impact their distribution and central nervous system penetration.

P-glycoprotein (P-gp): This efflux transporter, encoded by the ABCB1 gene, is a key component of the blood-brain barrier and has been shown to interact with various opioids. acs.orgmdpi.com Morphine itself is a known substrate of P-gp. acs.orgmdpi.combohrium.comresearchgate.netplos.org The interaction with P-gp can limit the entry of morphinans into the brain. plos.org Structure-activity relationship studies on morphine analogs suggest that modifications at the 3- and 6-positions can alter P-gp substrate activity. acs.org

Organic Cation Transporters (OCTs): Morphine has been identified as a substrate of the organic cation transporter 1 (OCT1). nih.govresearchgate.net This transporter is involved in the hepatocellular uptake of morphine. nih.gov Genetic variations in the SLC22A1 gene, which encodes for OCT1, can affect the pharmacokinetics of morphine. nih.gov Furthermore, in vitro studies have shown that morphine uptake can be inhibited by other drugs that are also OCT1/2 inhibitors, such as irinotecan, verapamil, and ondansetron. nih.govnih.gov

Organic Anion-Transporting Polypeptides (OATPs): While direct evidence for desomorphine or Morphinan-3,4-diol, 17-methyl- is lacking, some opioid peptides have been shown to be substrates for OATPs, which are involved in drug uptake in various tissues, including the liver and brain. drugbank.comnih.govaustinpublishinggroup.com

The following table summarizes the known interactions of the broader morphinan class with biological transporters.

Table 2: Morphinan Interactions with Biological Transporters

| Transporter | Gene | Type | Known Morphinan Substrates/Interactions |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Efflux | Morphine is a substrate. acs.orgmdpi.combohrium.comresearchgate.netplos.org |

| Organic Cation Transporter 1 (OCT1) | SLC22A1 | Uptake | Morphine is a substrate. nih.govresearchgate.net |

| Organic Anion-Transporting Polypeptides (OATPs) | SLCO family | Uptake | Some opioid peptides are substrates. drugbank.comnih.govaustinpublishinggroup.com |

Ion Channel Interactions

Specific studies investigating the direct interaction of Morphinan-3,4-diol, 17-methyl- or desomorphine with ion channels were not identified in the search results. Opioids, in general, exert their primary effects through G-protein coupled receptors, which in turn can modulate the activity of various ion channels.

Vii. Computational and Theoretical Chemistry

Molecular Docking Simulations with Receptor Models

Detailed studies on the molecular docking of Morphinan-3,4-diol, 17-methyl- with specific receptor models are not available in the current body of scientific literature. Consequently, information regarding its predicted ligand binding modes, the identification of key interaction hotspots, and the analysis of its complementarity and fit within receptor binding pockets has not been published.

Prediction of Ligand Binding Modes and Identification of Key Interaction Hotspots

No published data exists detailing the predicted binding orientation or the specific amino acid residues that would constitute key interaction hotspots for Morphinan-3,4-diol, 17-methyl- within a receptor.

Analysis of Ligand-Receptor Complementarity and Fit

An analysis of the shape, size, and electrostatic complementarity between Morphinan-3,4-diol, 17-methyl- and its potential receptor targets has not been documented in peer-reviewed research.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Systems

There are no available molecular dynamics simulation studies that have investigated the dynamic behavior of a Morphinan-3,4-diol, 17-methyl- and receptor complex. Such studies for other morphinans typically provide insights into the stability of the ligand-receptor interaction and the conformational changes that occur upon binding.

Exploration of Conformational Changes in Both Ligand and Receptor upon Binding

Research detailing the conformational adjustments of both Morphinan-3,4-diol, 17-methyl- and its target receptor upon the formation of a complex is currently absent from the scientific literature.

Analysis of Water Molecule Networks and Hydrogen Bonding Interactions at the Binding Site

No information is available regarding the role of water molecules in mediating the interaction of Morphinan-3,4-diol, 17-methyl- with a receptor, nor has an analysis of the specific hydrogen bonding networks that would form at the binding site been published.

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are instrumental in understanding the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals, and charge distribution, which are crucial for its reactivity and interaction with biological targets. However, no studies reporting QM calculations for Morphinan-3,4-diol, 17-methyl- have been found in the public domain.

Electronic Structure Analysis and Charge Distribution

The electronic structure and charge distribution of a molecule are fundamental to its chemical behavior, reactivity, and interaction with biological targets. For morphinan (B1239233) structures, these properties are largely dictated by the arrangement of the fused rings and the nature of the heteroatoms (oxygen and nitrogen).

Electronic Structure: Electronic structure calculations, typically performed using methods like Density Functional Theory (DFT), reveal the distribution of electron density throughout the molecule. nih.govchapman.edu In a molecule like Morphinan-3,4-diol, 17-methyl-, the aromatic A-ring is a region of high electron density due to its delocalized π-system. The nitrogen atom of the piperidine (B6355638) D-ring (at position 17) is another key feature, possessing a lone pair of electrons that makes it a primary site for protonation. Functional groups, such as the hydroxyl groups at positions 3 and 4, also influence the electronic landscape through their electronegative oxygen atoms. nih.gov

Charge Distribution: The distribution of partial atomic charges determines the molecule's polarity and its ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions. High-resolution X-ray diffraction studies on morphine hydrate (B1144303) have allowed for the experimental determination of its electron density distribution, which can be partitioned to yield atomic charges. gla.ac.ukelsevierpure.com These studies, complemented by theoretical calculations, show a distinct charge separation.

The nitrogen atom (N17) carries a significant negative partial charge, making it a strong hydrogen bond acceptor and the most basic site in the molecule. chapman.edu

The oxygen atoms of the hydroxyl groups also carry negative partial charges, enabling them to act as hydrogen bond donors and acceptors. nih.gov

The protonated form, which is prevalent at physiological pH, features a positive charge localized around the N17-methyl group, which is critical for forming an ionic interaction with target receptors. nih.gov

A topological analysis based on the theory of "Atoms in Molecules" (AIM) can be applied to both experimental and theoretical charge densities to precisely partition the molecule into atomic regions and quantify properties like atomic volumes and charges. gla.ac.ukiucr.org This approach confirms the transferability of properties for submolecular fragments, allowing the electronic characteristics of complex molecules like morphinans to be reconstructed from smaller, computationally-less-demanding fragments. gla.ac.uk

Table 1: Inferred Atomic Properties based on Morphine Analysis This interactive table summarizes the expected charge characteristics for key atoms in Morphinan-3,4-diol, 17-methyl-, based on data from its analogue, morphine.

| Atom/Group | Expected Partial Charge | Role in Molecular Interactions |

| Phenolic Oxygen (O3) | Negative | Hydrogen bond donor/acceptor |

| Diol Oxygen (O4) | Negative | Hydrogen bond donor/acceptor |

| Nitrogen (N17) | Negative (in base form) | Site of protonation; hydrogen bond acceptor |

| Protonated Nitrogen | Positive | Forms key ionic interactions with biological targets |

| Aromatic Ring | Electron-rich (π-system) | Van der Waals / hydrophobic interactions |

Calculation of Molecular Properties (e.g., electrostatic potential, pKa)

Computational methods are invaluable for predicting key molecular properties that govern a drug's behavior in a biological system.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a visual representation of the net electrostatic effect of a molecule's electrons and nuclei. uni-muenchen.de It is mapped onto the molecule's surface to identify regions of positive and negative potential. For a morphinan structure, the MEP would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the hydroxyl groups and the nitrogen atom, indicating regions that are attractive to positive charges and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl groups and, in the protonated state, around the N-methyl group's hydrogens. These areas are susceptible to interaction with negatively charged species.

The MEP is a powerful tool for predicting how the molecule will "appear" to another molecule, such as a receptor binding site, guiding the initial docking and orientation. rsc.org

pKa Calculation: The pKa is a measure of the acidity of a functional group and determines the molecule's ionization state at a given pH. The tertiary amine at position 17 is the most basic site on the morphinan scaffold. Its protonation state is critical for binding to opioid receptors, as an ionic bond with a negatively charged residue (like Aspartate-147 in the µ-opioid receptor) is a key interaction. nih.govbiorxiv.org

Computational studies on morphine have successfully calculated its pKa using electronic structure methods combined with a solvent model. nih.govchapman.edu These calculations predict a pKa for morphine's tertiary amine to be around 8.0, which is in close agreement with the experimental value of approximately 8.2. nih.govdigitellinc.com This value indicates that at physiological pH (~7.4), a significant portion of morphinan molecules will exist in their protonated, positively charged form. digitellinc.comrsc.org Structural modifications, such as the introduction of electron-withdrawing groups near the amine, have been computationally shown to lower the pKa, which can be a strategy to alter the binding selectivity of the molecule. nih.govchapman.educhapman.edu

Table 2: Calculated vs. Experimental Properties of Morphine (Analogue) This table provides a comparison of computationally derived and experimentally measured properties for morphine, demonstrating the accuracy of theoretical models.

| Property | Computational Value | Experimental Value | Reference |

| pKa (tertiary amine) | ~8.00 | ~8.21 | nih.gov |

| C-H Bond Length (Aromatic) | - | 1.09 Å | nih.gov (Used for comparison in simulation) |

| Ion Pair Bond Length with Asp147 | 2.69 Å | - | nih.gov |

| Pi-Cation Bond with Tyr148 | 5.94 Å | - | nih.gov |

De Novo Ligand Design and Virtual Screening Approaches Based on the Morphinan-3,4-diol, 17-methyl- Scaffold

The rigid and well-characterized structure of the morphinan scaffold makes it an excellent starting point for computational drug design strategies aimed at discovering novel ligands with desired pharmacological profiles.

De Novo Ligand Design: De novo design involves the computational "growth" of new molecules within the three-dimensional structure of a target's binding site. researchgate.netresearchgate.net Starting with the Morphinan-3,4-diol, 17-methyl- scaffold placed in a receptor pocket, algorithms can add atoms or molecular fragments in a stepwise manner. nih.gov Each addition is scored based on how well it complements the binding site's shape and electrostatics, aiming to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. This approach can generate entirely novel chemical entities that retain the core binding elements of the morphinan scaffold but possess unique side chains or functional groups designed to enhance affinity, selectivity, or other properties. nih.govmdpi.com

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov When based on the Morphinan-3,4-diol, 17-methyl- scaffold, two main approaches can be employed:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor. A library of compounds, which could include other known morphinan derivatives or diverse chemical structures, is computationally "docked" into the receptor's binding site. vt.edu The compounds are then scored and ranked based on their predicted binding affinity. This approach is powerful for identifying novel scaffolds that can mimic the binding mode of the original morphinan template.

Ligand-Based Virtual Screening (LBVS): When a high-resolution receptor structure is unavailable, the Morphinan-3,4-diol, 17-methyl- molecule itself can be used as a template. A pharmacophore model is created, which is an abstract 3D representation of the essential chemical features required for binding (e.g., hydrogen bond donors/acceptors, aromatic rings, positive ionizable group). nih.gov This pharmacophore is then used as a query to search databases for other molecules that share the same 3D arrangement of these features. This technique, also known as "scaffold hopping," is effective for discovering structurally diverse compounds that may have similar biological activity. nih.gov

Both de novo design and virtual screening leveraging the morphinan scaffold are powerful computational strategies that accelerate the discovery of new potential therapeutics by prioritizing the synthesis and testing of the most promising candidates. researchgate.net

Viii. Analytical Methodologies in Research Settings

Chromatographic Techniques for Purity Assessment and Quantification

While no methods have been developed specifically for Morphinan-3,4-diol, 17-methyl-, the analytical techniques used for similar morphinan (B1239233) structures provide a theoretical framework for potential method development.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of opioids and related compounds. For a hypothetical analysis of Morphinan-3,4-diol, 17-methyl-, a reversed-phase HPLC system would likely be employed. A C18 column is a common choice for separating morphinan derivatives. ajsrp.com

Detection methods are crucial for sensitivity and specificity. UV detection is a standard method, with the detection wavelength for morphine typically set around 210 nm or 226 nm. ajsrp.comptfarm.pl For greater sensitivity and structural confirmation, mass spectrometry (MS) is the preferred detector. An HPLC-MS method would provide both retention time and mass-to-charge ratio, offering high confidence in the identification and quantification of the analyte. fda.gov

| Parameter | Typical Starting Conditions for Morphinan Analysis |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or formate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (210-285 nm), MS (Electrospray Ionization - ESI) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of many drug compounds. bohrium.com However, due to the low volatility of morphinan structures containing polar hydroxyl groups, derivatization is a necessary step to convert them into more volatile forms suitable for GC analysis. nih.gov Silylation, using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), is a common derivatization technique for compounds with hydroxyl groups.

The GC-MS method offers excellent chromatographic resolution and mass spectral data that can be used for definitive identification by comparing the fragmentation pattern with a reference library. nih.gov

| Stage | Description | Common Parameters |

|---|---|---|